molecular formula C9H12N2O2 B12947638 Ethyl 6-(methylamino)pyridine-3-carboxylate

Ethyl 6-(methylamino)pyridine-3-carboxylate

Cat. No.: B12947638
M. Wt: 180.20 g/mol
InChI Key: ZOTBMPMIIAQIOD-UHFFFAOYSA-N
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Description

Ethyl 6-(methylamino)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(methylamino)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with methylamine, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(methylamino)pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-(methylamino)pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The compound may also bind to receptors, modulating their activity and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate
  • Ethyl 2-(methylamino)pyridine-3-carboxylate
  • Methyl 6-(methylamino)pyridine-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 6-(methylamino)pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-5-8(10-2)11-6-7/h4-6H,3H2,1-2H3,(H,10,11)

InChI Key

ZOTBMPMIIAQIOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)NC

Origin of Product

United States

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